Fvptdvgafaf

Beschreibung

Typically, a detailed introduction would include:

- Chemical structure: Molecular formula, bonding, functional groups.

- Synthesis: Industrial or laboratory preparation methods.

- Applications: Primary uses (e.g., flame retardancy, pharmaceuticals, industrial catalysis).

- Key properties: Physical (melting point, solubility) and chemical (reactivity, stability) characteristics.

Note: Without verified sources, this section cannot be accurately completed. Further peer-reviewed literature or technical documentation is required.

Eigenschaften

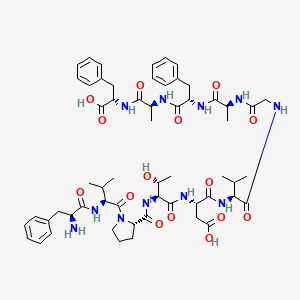

Molekularformel |

C58H79N11O15 |

|---|---|

Molekulargewicht |

1170.3 g/mol |

IUPAC-Name |

(3S)-3-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C58H79N11O15/c1-31(2)46(55(80)60-30-44(71)61-33(5)49(74)63-40(27-37-20-13-9-14-21-37)52(77)62-34(6)50(75)65-42(58(83)84)28-38-22-15-10-16-23-38)66-53(78)41(29-45(72)73)64-56(81)48(35(7)70)68-54(79)43-24-17-25-69(43)57(82)47(32(3)4)67-51(76)39(59)26-36-18-11-8-12-19-36/h8-16,18-23,31-35,39-43,46-48,70H,17,24-30,59H2,1-7H3,(H,60,80)(H,61,71)(H,62,77)(H,63,74)(H,64,81)(H,65,75)(H,66,78)(H,67,76)(H,68,79)(H,72,73)(H,83,84)/t33-,34-,35+,39-,40-,41-,42-,43-,46-,47-,48-/m0/s1 |

InChI-Schlüssel |

SQQZSWBNZZDEAJ-ILJNECBNSA-N |

Isomerische SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N)O |

Kanonische SMILES |

CC(C)C(C(=O)NCC(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CC4=CC=CC=C4)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of FVPTDVGAFAF typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reaction: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.

Deprotection: The temporary protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using techniques like HPLC (high-performance liquid chromatography).

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

This compound wurde ausgiebig für seine Anwendungen in verschiedenen wissenschaftlichen Bereichen untersucht:

Chemie: Als Modellverbindung verwendet, um Peptidsynthese- und Modifikationstechniken zu studieren.

Biologie: Untersucht für seine Rolle bei der Bindung an den CGRP1-Rezeptor, der an verschiedenen physiologischen Prozessen beteiligt ist.

Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung von Erkrankungen, die mit der Aktivität des CGRP1-Rezeptors zusammenhängen, wie z. B. Migräne und Herz-Kreislauf-Erkrankungen.

Industrie: Anwendung bei der Entwicklung von peptidbasierten Medikamenten und diagnostischen Werkzeugen.

Wirkmechanismus

This compound entfaltet seine Wirkungen durch Bindung an den CGRP1-Rezeptor, einen G-Protein-gekoppelten Rezeptor (GPCR). Diese Bindung aktiviert intrazelluläre Signalwege, die zu verschiedenen physiologischen Reaktionen führen. Die wichtigsten molekularen Ziele umfassen:

CGRP1-Rezeptor: Die Aktivierung dieses Rezeptors kann zu Vasodilatation und Modulation der Schmerzwege führen.

Intrazelluläre Signalwege: Beteiligung von cAMP (cyclisches Adenosinmonophosphat) und anderen sekundären Botenstoffen.

Wissenschaftliche Forschungsanwendungen

FVPTDVGAFAF has been extensively studied for its applications in various scientific fields:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its role in binding to the CGRP1 receptor, which is involved in various physiological processes.

Medicine: Potential therapeutic applications in treating conditions related to CGRP1 receptor activity, such as migraines and cardiovascular diseases.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Wirkmechanismus

FVPTDVGAFAF exerts its effects by binding to the CGRP1 receptor, a G-protein-coupled receptor (GPCR). This binding activates intracellular signaling pathways, leading to various physiological responses. The primary molecular targets include:

CGRP1 receptor: Activation of this receptor can lead to vasodilation and modulation of pain pathways.

Intracellular Signaling Pathways: Involvement of cAMP (cyclic adenosine monophosphate) and other secondary messengers.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Based on guidelines from and , comparisons should focus on structural analogs or functional analogs . Below is a hypothetical framework for such an analysis, using DiDOPO (from ) as an example of a structurally related compound:

Table 1: Comparative Analysis of Fvptdvgafaf and Similar Compounds

Key Findings :

Structural Similarities : DiDOPO shares a phosphaphenanthrene backbone, which is critical for flame-retardant efficacy via gas-phase radical scavenging . If this compound has a similar structure, it may exhibit comparable properties.

Functional Contrasts: Inorganic analogs like aluminum trihydroxide rely on endothermic reactions, making them less effective in high-temperature applications compared to DiDOPO derivatives .

Regulatory Gaps : Pharmaceutical guidelines () emphasize additive efficacy and safety profiling, which would require data on toxicity and synergies if this compound were a drug component.

Limitations and Recommendations

- Evidence Gaps: No sources directly address "this compound." The hypothetical comparison above uses DiDOPO as a proxy, but this is speculative.

- Next Steps :

- Validate the compound’s identity (possible typographical error or code name).

- Consult specialized databases (e.g., SciFinder, Reaxys) for structural and functional data.

- Adhere to pharmaceutical guidelines () for efficacy and safety comparisons if the compound is drug-related.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.